![molecular formula C20H27NO2Si B14284333 3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate CAS No. 138008-89-6](/img/structure/B14284333.png)
3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate is a compound that features a trimethylsilyl group attached to a biphenyl structure, with a diethylcarbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate typically involves the introduction of the trimethylsilyl group to the biphenyl structure, followed by the attachment of the diethylcarbamate group. One common method involves the use of trimethylsilyl chloride as a silylating agent, which reacts with the biphenyl compound under basic conditions to form the trimethylsilyl derivative. The diethylcarbamate group can then be introduced through a reaction with diethylcarbamoyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carbamate group or reduce any oxidized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated biphenyl derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.
Applications De Recherche Scientifique
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The diethylcarbamate group may also play a role in modulating the compound’s activity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl diethylcarbamate: A simpler compound with similar functional groups but lacking the biphenyl structure.
3-(Trimethylsilyl)phenylboronic acid: Another compound with a trimethylsilyl group, used in different applications such as Suzuki-Miyaura coupling reactions.
Uniqueness
3-(Trimethylsilyl)[1,1’-biphenyl]-2-yl diethylcarbamate is unique due to its combination of the trimethylsilyl group, biphenyl structure, and diethylcarbamate group. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
138008-89-6 |
|---|---|
Formule moléculaire |
C20H27NO2Si |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
(2-phenyl-6-trimethylsilylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C20H27NO2Si/c1-6-21(7-2)20(22)23-19-17(16-12-9-8-10-13-16)14-11-15-18(19)24(3,4)5/h8-15H,6-7H2,1-5H3 |
Clé InChI |
QHZOPORSYQQPOV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)OC1=C(C=CC=C1[Si](C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


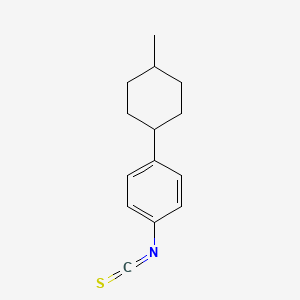
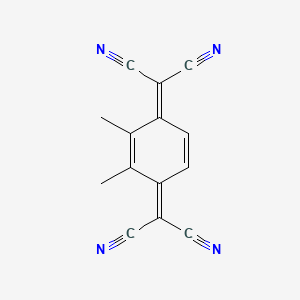

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)

![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
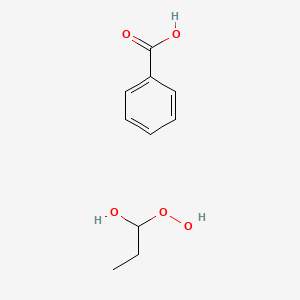

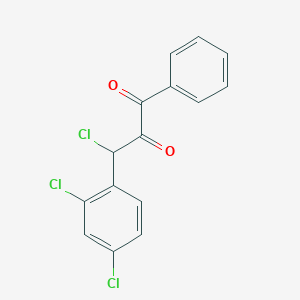
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
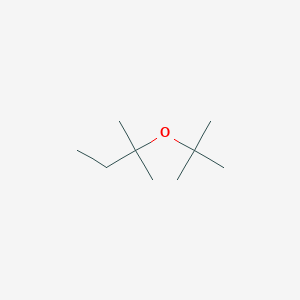
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)
